2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is a derivative of valine, an essential amino acid. This compound is often used in peptide synthesis due to its stability and protective properties. The tert-butoxycarbonyl group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid typically involves the protection of the amino group of valine. The process begins with the reaction of valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. This reaction is usually carried out in an organic solvent like tetrahydrofuran or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: N,N’-diisopropylcarbodiimide, 1-hydroxybenzotriazole, di-tert-butyl dicarbonate.
Major Products
Hydrolysis: Removal of the tert-butoxycarbonyl group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: In the study of protein structure and function through the synthesis of peptides and proteins.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The primary function of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is to protect the amino group during chemical reactions. The tert-butoxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under specific conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-N-methyl-L-valine: Another valine derivative with similar protective properties.
N-tert-Butoxycarbonyl-L-alanine: Used for similar purposes in peptide synthesis.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is unique due to its specific structure, which provides stability and ease of removal of the protecting group. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXLTCEPXVCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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